molecular formula C6H3BrF2 B042898 1-Bromo-3,5-difluorobenzene CAS No. 461-96-1

1-Bromo-3,5-difluorobenzene

Cat. No. B042898
Key on ui cas rn: 461-96-1
M. Wt: 192.99 g/mol
InChI Key: JHLKSIOJYMGSMB-UHFFFAOYSA-N
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Patent
US05157169

Procedure details

In a particularly preferred embodiment of the present invention, Br2 is mixed with a starting material selected from the group consisting of 2-fluoroaniline, 4-fluoroaniline, 2,4-difluoroaniline or a mixture thereof. The Br2 is reacted with the selected starting material to form a corresponding intermediate material selected from the group consisting of 2-bromo-4-fluoroaniline.HBr, 4-bromo-2-fluoroaniline.HBr, 2-bromo-4,6-difluoroaniline.HBr and mixtures thereof. The resulting intermediate material then is mixed with a deaminating agent comprising NaNO2 and H3PO2. The intermediate material then is deaminated, under deaminating conditions, so as to form the desired end product, 3-bromofluorobenzene or 1-bromo-3,5-difluorobenzene.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
BrBr.[F:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1N.FC1C=CC(N)=CC=1.FC1C=C(F)C=CC=1N.[Br:28]C1C=C(F)C=CC=1N.[BrH:37].BrC1C=CC(N)=C([F:46])C=1.BrC1C=C(F)C=C(F)C=1N.N([O-])=O.[Na+].O[PH2]=O>>[Br:28][C:7]1[CH:5]=[C:4]([F:3])[CH:10]=[CH:9][CH:8]=1.[Br:37][C:9]1[CH:10]=[C:4]([F:3])[CH:5]=[C:7]([F:46])[CH:8]=1 |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[PH2]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)F
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a corresponding intermediate material
ADDITION
Type
ADDITION
Details
The resulting intermediate material then is mixed with a deaminating agent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)F
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05157169

Procedure details

In a particularly preferred embodiment of the present invention, Br2 is mixed with a starting material selected from the group consisting of 2-fluoroaniline, 4-fluoroaniline, 2,4-difluoroaniline or a mixture thereof. The Br2 is reacted with the selected starting material to form a corresponding intermediate material selected from the group consisting of 2-bromo-4-fluoroaniline.HBr, 4-bromo-2-fluoroaniline.HBr, 2-bromo-4,6-difluoroaniline.HBr and mixtures thereof. The resulting intermediate material then is mixed with a deaminating agent comprising NaNO2 and H3PO2. The intermediate material then is deaminated, under deaminating conditions, so as to form the desired end product, 3-bromofluorobenzene or 1-bromo-3,5-difluorobenzene.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
BrBr.[F:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1N.FC1C=CC(N)=CC=1.FC1C=C(F)C=CC=1N.[Br:28]C1C=C(F)C=CC=1N.[BrH:37].BrC1C=CC(N)=C([F:46])C=1.BrC1C=C(F)C=C(F)C=1N.N([O-])=O.[Na+].O[PH2]=O>>[Br:28][C:7]1[CH:5]=[C:4]([F:3])[CH:10]=[CH:9][CH:8]=1.[Br:37][C:9]1[CH:10]=[C:4]([F:3])[CH:5]=[C:7]([F:46])[CH:8]=1 |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[PH2]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)F
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a corresponding intermediate material
ADDITION
Type
ADDITION
Details
The resulting intermediate material then is mixed with a deaminating agent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)F
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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